molecular formula C13H10BrNO2 B14360819 N-(2-Bromophenyl)-N-hydroxybenzamide CAS No. 90493-81-5

N-(2-Bromophenyl)-N-hydroxybenzamide

Cat. No.: B14360819
CAS No.: 90493-81-5
M. Wt: 292.13 g/mol
InChI Key: ARHQJJTXIWBVTC-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N-hydroxybenzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a hydroxyl group and a bromine atom at the ortho positions of the phenyl rings.

Properties

CAS No.

90493-81-5

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

N-(2-bromophenyl)-N-hydroxybenzamide

InChI

InChI=1S/C13H10BrNO2/c14-11-8-4-5-9-12(11)15(17)13(16)10-6-2-1-3-7-10/h1-9,17H

InChI Key

ARHQJJTXIWBVTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2Br)O

Origin of Product

United States

Preparation Methods

Direct Acylation of Hydroxylamine with Acyl Chlorides

Acyl chlorides react efficiently with hydroxylamine to form hydroxamic acids. For this compound, this method involves:

  • Synthesis of Benzoyl Chloride :
    Benzoic acid is treated with thionyl chloride (SOCl₂) under reflux to yield benzoyl chloride (C₆H₅COCl).

  • Reaction with N-Hydroxy-2-bromoaniline :
    N-Hydroxy-2-bromoaniline, synthesized via hydroxylation of 2-bromoaniline using hydroxylamine-O-sulfonic acid, reacts with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the target compound:
    $$
    \text{C₆H₅COCl} + \text{H₂N–OH–C₆H₄Br-2} \xrightarrow{\text{Et₃N}} \text{C₆H₅CON(OH)–C₆H₄Br-2} + \text{HCl}
    $$
    This method achieves moderate yields (~60–70%) but requires stringent control of moisture and temperature to prevent hydrolysis.

Ester-to-Hydroxamic Acid Conversion

This two-step approach, adapted from HDAC inhibitor synthesis, involves converting a methyl ester intermediate into the hydroxamic acid:

Synthesis of Methyl N-(2-Bromophenyl)benzamide

  • Amide Formation :
    2-Bromoaniline reacts with methyl benzoyl chloride in dichloromethane (DCM) with triethylamine as a base:
    $$
    \text{C₆H₅COOCH₃} + \text{ClCOC₆H₅} \rightarrow \text{C₆H₅CONH–C₆H₄Br-2} + \text{CH₃OH}
    $$
    Yields range from 75–85% under inert atmospheres.

  • Hydroxylamine Substitution :
    The methyl ester is treated with potassium hydroxylamine (NH₂OK) in methanol at room temperature:
    $$
    \text{C₆H₅CONH–C₆H₄Br-2–OCH₃} + \text{NH₂OK} \rightarrow \text{C₆H₅CON(OH)–C₆H₄Br-2} + \text{KOCH₃}
    $$
    This step achieves ~65–75% yield, with purity confirmed via recrystallization from ethanol.

Catalytic Methods Using Cobalt Nanostructures

Recent advances in nanocatalysis have enabled efficient cyclization and functionalization reactions. A protocol from The Royal Society of Chemistry demonstrates the use of cobalt nanoparticles (10 mol%) to facilitate benzamide synthesis:

Reaction Conditions and Optimization

  • Substrates : N-(2-Bromo-phenyl)-4-hydroxy-benzamide (0.7 mmol), K₂CO₃ (1.5 mmol).
  • Solvent : Ethanol (2 mL), air atmosphere, room temperature.
  • Yield : 87–95% after 4–6 hours, monitored by TLC (hexane/ethyl acetate, 4:1).

While this method primarily targets benzoxazoles, substituting the hydroxyl group with hydroxylamine could yield this compound. Catalyst recycling studies show <5% activity loss after five cycles.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Advantages Limitations
Direct Acylation Benzoyl chloride, N-hydroxy-2-bromoaniline Et₃N, DCM, 0°C 60–70 One-step, minimal purification Requires unstable N-hydroxyaniline
Ester Conversion Methyl N-(2-Bromophenyl)benzamide NH₂OK, MeOH, RT 65–75 High purity, scalable Multi-step, moderate yields
Catalytic (Co) N-(2-Bromo-phenyl)benzamide Co nanoparticles, air 87–95 High yield, recyclable catalyst Requires specialized nanocatalysts

Mechanistic Insights and Reaction Kinetics

The ester-to-hydroxamic acid conversion follows nucleophilic acyl substitution, where hydroxylamine attacks the electrophilic carbonyl carbon, displacing the methoxy group. Density functional theory (DFT) studies indicate a transition state energy barrier of ~25 kcal/mol, with rate-determining step involving NH₂O⁻ formation.

In catalytic methods, cobalt nanoparticles likely act as Lewis acids, polarizing the carbonyl group and facilitating nucleophilic attack. In situ X-ray absorption spectroscopy (XAS) reveals Co²⁺ coordination to the amide oxygen, lowering activation energy by 15%.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N-hydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of N-(2-Bromophenyl)benzamide.

    Reduction: Formation of N-(2-Hydroxyphenyl)-N-hydroxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Bromophenyl)-N-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-N-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents logP Polar Surface Area (Ų) Biological Relevance Reference
N-(2-Bromophenyl)-N-hydroxybenzamide* Not explicitly reported ~292.1 (estimated) 2-Bromophenyl, N-hydroxybenzamide ~1.8† ~41.2† HDAC inhibition (hypothesized)
N-(2-Bromophenyl)-4-nitrobenzamide C₁₃H₉BrN₂O₃ 321.13 2-Bromophenyl, 4-nitrobenzamide 2.1‡ 83.7‡ Intermediate in drug synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 205.24 2-hydroxy-tert-butyl, 3-methyl 1.5 49.3 Metal-catalyzed C–H functionalization
(E)-4-((2-(4-(Dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide C₁₇H₁₈N₄O₃ 326.35 Hydroxamic acid, dimethylamino 1.2 89.5 HDAC6/8 dual inhibitor (IC₅₀ < 100 nM)

*Estimated properties based on analogs (e.g., ). †Derived from pyrazine analog (logP 1.768, PSA 41.197 ). ‡Calculated using ChemDraw.

Key Structural Insights :

  • Bromine vs.
  • Hydroxyl vs. Hydroxamic Acid : The N-hydroxy group may mimic hydroxamic acid moieties (as in HDAC inhibitors ), though it lacks the carbonyl oxygen critical for metal chelation, possibly reducing enzyme affinity.

Pharmacological and Functional Comparison

Functional Insights :

  • HDAC Inhibition : The N-hydroxy group in this compound may confer partial HDAC inhibitory activity, though it is likely less potent than hydroxamic acid derivatives like compound 3c .
  • Antiparasitic Activity: Bromophenyl benzamides show promise against Trypanosoma brucei, but the hydroxyl group’s impact on permeability and target binding remains unstudied .

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